molecular formula C13H11ClN2OS B3141656 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone CAS No. 482631-59-4

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone

Cat. No.: B3141656
CAS No.: 482631-59-4
M. Wt: 278.76 g/mol
InChI Key: FDZQMNLDPNGZRJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, as well as a phenyl group attached to an ethanone moiety through a sulfanyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone typically involves the reaction of 4-chloro-6-methyl-2-mercaptopyrimidine with 1-phenyl-2-chloroethanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of pyrimidine biosynthesis, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 4-Chloro-6-methylpyrimidin-2-amine
  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine

Uniqueness

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone is unique due to the presence of the phenyl-ethanone moiety, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-9-7-12(14)16-13(15-9)18-8-11(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZQMNLDPNGZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323838
Record name 2-(4-chloro-6-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

482631-59-4
Record name 2-(4-chloro-6-methylpyrimidin-2-yl)sulfanyl-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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